7-Hydroxyloxapine 7-Hydroxyloxapine
Brand Name: Vulcanchem
CAS No.: 37081-75-7
VCID: VC0195982
InChI: InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.8 g/mol

7-Hydroxyloxapine

CAS No.: 37081-75-7

VCID: VC0195982

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Hydroxyloxapine - 37081-75-7

Description

7-Hydroxyloxapine is a metabolite of loxapine, a tricyclic antipsychotic medication used to treat psychotic disorders . Loxapine is extensively biotransformed in humans, resulting in several metabolites, some of which have pharmacological activity . 7-Hydroxyloxapine, also known as 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepin-7-ol, is reported to be 4 to 5 times more active than loxapine, although its concentrations in plasma are relatively low .

Loxapine, sold under brand names like Loxitane and Adasuve, is used primarily in the treatment of schizophrenia . It belongs to the dibenzoxazepine class and is structurally similar to clozapine . Loxapine can be metabolized into amoxapine, a tricyclic antidepressant . While loxapine was initially classified as a typical antipsychotic, some researchers suggest it behaves as an atypical antipsychotic .

7-Hydroxyloxapine has a molecular weight of 343.8 g/mol and a molecular formula of C18H18ClN3O2 . Synonyms for 7-Hydroxyloxapine include 7-Hydroxy Loxapine and 7-Hydroxyloxapin . Loxapine and its metabolites, such as 7-hydroxyloxapine and 8-hydroxyloxapine, are monitored in bioequivalence studies of different loxapine dosage forms .

CAS No. 37081-75-7
Product Name 7-Hydroxyloxapine
Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
IUPAC Name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol
Standard InChI InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
Standard InChIKey CFHDISFPIIFJTI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Purity > 95%
Synonyms 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f]oxazepine
PubChem Compound 193253
Last Modified Apr 15 2024

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